molecular formula C12H21ClN4 B12746413 N'-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride CAS No. 135420-43-8

N'-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride

Cat. No.: B12746413
CAS No.: 135420-43-8
M. Wt: 256.77 g/mol
InChI Key: GPRVRWQOHZTZMW-UHFFFAOYSA-N
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Description

N’-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride is a chemical compound with a molecular formula of C12H20ClN3. This compound is known for its unique structure, which includes a pyridine ring substituted with a carboximidamide group and a diethylaminoethyl side chain. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride typically involves the reaction of pyridine-3-carboximidamide with 2-(diethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through recrystallization or column chromatography to obtain a high-purity product .

Industrial Production Methods

In an industrial setting, the production of N’-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis studies.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(diethylamino)ethyl chloride
  • Pyridine-3-carboximidamide
  • 2-N-[2-(diethylamino)ethyl]pyridine-2,3-diamine

Uniqueness

N’-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and more versatile chemical properties .

Properties

CAS No.

135420-43-8

Molecular Formula

C12H21ClN4

Molecular Weight

256.77 g/mol

IUPAC Name

N'-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride

InChI

InChI=1S/C12H20N4.ClH/c1-3-16(4-2)9-8-15-12(13)11-6-5-7-14-10-11;/h5-7,10H,3-4,8-9H2,1-2H3,(H2,13,15);1H

InChI Key

GPRVRWQOHZTZMW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN=C(C1=CN=CC=C1)N.Cl

Origin of Product

United States

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